2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide
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Overview
Description
2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a dihydroindole moiety linked to a phenoxyacetamide group through a sulfonyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the dihydroindole intermediate. One common synthetic route includes:
Formation of the Dihydroindole Intermediate: This step involves the reduction of indole derivatives using boron hydrides to obtain 2,3-dihydroindole.
Sulfonylation: The dihydroindole intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Phenoxyacetamide: The sulfonylated dihydroindole is coupled with phenoxyacetamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Substituted Phenoxyacetamides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. For instance, as a potential melatonin receptor ligand, it may bind to these receptors and modulate their activity, thereby influencing circadian rhythms and other physiological processes . The compound’s neuroprotective effects are thought to be mediated through its antioxidant properties, which help in reducing oxidative stress in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide
- N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide
Uniqueness
2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide is unique due to its specific combination of a dihydroindole moiety and a phenoxyacetamide group linked through a sulfonyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c17-16(19)11-22-13-5-7-14(8-6-13)23(20,21)18-10-9-12-3-1-2-4-15(12)18/h1-8H,9-11H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXJRKVZMKMHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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